4-N,4-N-dimethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine
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Overview
Description
4-N,4-N-dimethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine is a complex organic compound that features a thiazole ring and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,4-N-dimethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine typically involves the reaction of 4-N,4-N-dimethyl-1,4-phenylenediamine with 4-phenyl-1,3-thiazole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) may be used for purification .
Chemical Reactions Analysis
Types of Reactions
4-N,4-N-dimethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .
Scientific Research Applications
4-N,4-N-dimethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes .
Mechanism of Action
The mechanism of action of 4-N,4-N-dimethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,4-phenylenediamine: A simpler analog used in various chemical reactions.
N-Phenyl-1,4-phenylenediamine: Known for its use in the rubber industry as an antioxidant.
4-Bromo-N,N-dimethylaniline: Used in organic synthesis as a precursor to more complex molecules .
Uniqueness
4-N,4-N-dimethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine is unique due to its combined structural features of a thiazole ring and a benzene ring, which confer specific chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
4-N,4-N-dimethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-20(2)15-10-8-14(9-11-15)18-17-19-16(12-21-17)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFGWQQRUJBTDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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